1-(4-Tert-butylbenzoyl)piperazine hydrochloride

Description

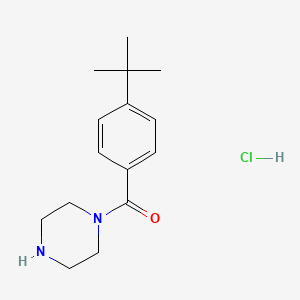

1-(4-Tert-butylbenzoyl)piperazine hydrochloride is a piperazine derivative characterized by a tert-butyl-substituted benzoyl group attached to the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antipsychotic, and antihypertensive effects .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-tert-butylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17;/h4-7,16H,8-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEDSCAQBATKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Tert-butylbenzoyl)piperazine hydrochloride typically involves the reaction of 4-tert-butylbenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

1-(4-Tert-butylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Scientific Research Applications

1-(4-Tert-butylbenzoyl)piperazine hydrochloride is utilized in various fields of research:

Medicinal Chemistry

- Antidepressant Activity: Studies have indicated that derivatives of piperazine compounds can exhibit antidepressant effects. Research has focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Potential: The compound may serve as a scaffold for developing anticancer agents. Its structure allows for modifications that can enhance efficacy against specific cancer types.

Pharmacology

- Receptor Binding Studies: The compound can be used to investigate interactions with various receptors, including serotonin and dopamine receptors. This research is crucial for understanding the pharmacodynamics of potential therapeutic agents.

- In-Vitro Testing: As an in-vitro research product, it is employed in laboratory settings to assess biological activity and toxicity profiles before advancing to in-vivo studies.

Material Science

- Organic Electronics: The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic materials. Research is ongoing to explore its use in developing more efficient organic solar cells.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that modifications to the piperazine structure could enhance efficacy while reducing side effects associated with traditional antidepressants.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between 1-(4-tert-butylbenzoyl)piperazine hydrochloride and key analogs:

| Compound Name | Substituent on Piperazine Ring | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(4-Tert-butylbenzoyl)piperazine HCl | 4-Tert-butylbenzoyl | ~348.9 (estimated) | Bulky tert-butyl group enhances lipophilicity |

| 1-(p-Tolyl)piperazine dihydrochloride | 4-Methylphenyl | 257.18 | Methyl group increases hydrophobicity |

| 1-(4-Chlorophenyl)piperazine HCl | 4-Chlorophenyl | 237.13 | Electron-withdrawing Cl enhances stability |

| Prazosin HCl (Minipress®) | 4-Amino-6,7-dimethoxyquinazoline + furoyl | 419.87 | Quinazoline moiety for α1-adrenergic antagonism |

| 1-(3-Trifluoromethylphenyl)piperazine | 3-Trifluoromethylphenyl | 260.70 | Strong electron-withdrawing CF3 group |

| HY-A0128A | 4-Chlorophenyl + tert-butylphenyl | 505.95 | Dual aromatic substituents for CNS targeting |

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) in analogs like 1-(4-chlorophenyl)piperazine and TFMPP stabilize the molecule and influence receptor binding .

Contrasting Activities :

- While m-CPP and TFMPP target serotonin receptors, p-tolyl and tert-butyl analogs may exhibit divergent receptor affinities due to steric and electronic differences .

Physicochemical Properties

| Property | 1-(4-Tert-butylbenzoyl)piperazine HCl | 1-(p-Tolyl)piperazine HCl | 1-(4-Chlorophenyl)piperazine HCl |

|---|---|---|---|

| Solubility | Low (high lipophilicity) | Moderate | Moderate |

| Stability | High (tert-butyl resists oxidation) | Moderate | High (Cl stabilizes) |

| Melting Point | Not reported | ~250°C (decomposes) | ~220°C |

Biological Activity

1-(4-Tert-butylbenzoyl)piperazine hydrochloride is a synthetic compound classified as a piperazine derivative. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The compound is synthesized through the reaction of 4-tert-butylbenzoyl chloride with piperazine, typically under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, although detailed studies are required to fully elucidate the exact molecular pathways involved.

Targeted Biological Pathways

Research indicates that compounds similar to this compound can influence multiple biochemical pathways. These include:

- Cellular Signaling : Alterations in signaling pathways can affect cellular responses and functions.

- Gene Expression : The compound may modulate gene expression, impacting protein synthesis and cellular behavior.

- Enzyme Interaction : It can inhibit or activate specific enzymes, leading to changes in metabolic processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Benzylpiperazine (BZP) | CNS stimulant | Receptor modulation |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Antidepressant effects | Serotonin receptor interaction |

| 1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP) | Psychoactive effects | Receptor binding |

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including analogues of this compound. In vitro assays demonstrated that certain modifications of piperazine structures led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with bulky substituents exhibited improved activity against pancreatic cancer cells, suggesting a structure-activity relationship that could be leveraged for therapeutic development .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the half-maximal inhibitory concentration (IC50) method across different tumor cell lines. Results indicated varying degrees of potency:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 34.31 |

| U-87 MG | 38.29 |

| Capan-2 | >100 |

These findings highlight the compound's potential as a chemotherapeutic agent, particularly against breast and brain cancer cells .

Additional Biological Activities

Beyond anticancer properties, research has indicated that coumarin derivatives—including those related to piperazines—exhibit a range of biological activities such as:

Q & A

Q. What synthetic methodologies are recommended for 1-(4-Tert-butylbenzoyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclo-condensation reactions, where halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) react with substituted anilines or benzoyl derivatives. For example, halogenation of diethanolamine followed by coupling with tert-butylbenzoyl chloride under alkaline conditions can yield the target compound . Reaction optimization may include adjusting pH, temperature (e.g., 140°C for intermediate synthesis ), and catalyst selection (e.g., CuSO₄ for click chemistry reactions ). Purification via crystallization (Et₂O) or flash chromatography (ethyl acetate/hexane gradients) is recommended .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Characterization typically involves:

- Spectroscopy : ¹H NMR (e.g., δ ~3.5 ppm for piperazine protons ), IR (C=O stretch ~1650 cm⁻¹ ).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values.

- Chromatography : HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients to assess purity .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent degradation of the piperazine ring.

- Thermal Stability : Monitor decomposition at elevated temperatures (>100°C) via TGA/DSC .

- Degradation Studies : Use reversed-phase LC with micellar/microemulsion mobile phases to identify degradation products (e.g., tert-butylphenol derivatives) .

Advanced Research Questions

Q. How can impurity profiling and quantification be performed for this compound during synthesis?

- Methodological Answer :

- Analytical Workflow :

Sample Preparation : Dissolve in methanol (1 mg/mL) and filter (0.22 µm).

Chromatography : Use a cyanopropyl-bonded column with a gradient of 0.1% TFA in water/acetonitrile (85:15 to 50:50 over 20 min) .

Detection : UV at 220 nm for piperazine-related impurities (e.g., unreacted tert-butylbenzoyl chloride).

Validation : Follow ICH Q3A guidelines for limits (≤0.1% for individual impurities) .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., tyrosine kinases). Parameterize the tert-butyl group for hydrophobic interactions .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å).

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How do structural modifications (e.g., fluorobenzyl substitutions) impact the compound’s pharmacological profile?

- Methodological Answer :

- Synthetic Modifications : Introduce fluorobenzyl groups via MW-assisted coupling (50°C, 200 W, 10 min) using EDIPA as a base .

- Activity Testing : Compare IC₅₀ values in kinase assays (e.g., EGFR inhibition) to assess potency changes. Fluorine atoms often enhance metabolic stability and binding via halogen bonds .

- ADME Profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assay) to correlate substituent effects with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.